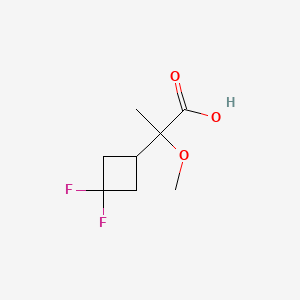![molecular formula C13H21NO4 B6609633 1-[(tert-butoxy)carbonyl]-1-azaspiro[3.4]octane-2-carboxylic acid CAS No. 2866317-44-2](/img/structure/B6609633.png)
1-[(tert-butoxy)carbonyl]-1-azaspiro[3.4]octane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-Butoxy)carbonyl]-1-azaspiro[3.4]octane-2-carboxylic acid (TBOCA) is an organic compound with a spirocyclic structure. It is a colorless crystalline solid that is soluble in polar organic solvents. TBOCA has been used in organic synthesis as a building block for the preparation of biologically active compounds. It is also used to synthesize heterocyclic compounds, such as spirocyclic amines and spirocyclic ketones.
Wissenschaftliche Forschungsanwendungen
1-[(tert-butoxy)carbonyl]-1-azaspiro[3.4]octane-2-carboxylic acid has been used in a number of scientific research applications. It has been used as a building block in the synthesis of biologically active compounds, such as spirocyclic amines, spirocyclic ketones, and heterocyclic compounds. It has also been used as a catalyst in organic reactions, such as the formation of carbon-carbon bonds. Furthermore, 1-[(tert-butoxy)carbonyl]-1-azaspiro[3.4]octane-2-carboxylic acid has been used in the synthesis of peptides, such as cyclic peptides and β-turn peptides.
Wirkmechanismus
1-[(tert-butoxy)carbonyl]-1-azaspiro[3.4]octane-2-carboxylic acid acts as a leaving group in organic reactions. When 1-[(tert-butoxy)carbonyl]-1-azaspiro[3.4]octane-2-carboxylic acid is added to a reaction mixture, it can be attacked by a nucleophile, such as an amine or an alcohol. The nucleophile displaces the 1-[(tert-butoxy)carbonyl]-1-azaspiro[3.4]octane-2-carboxylic acid, forming a new carbon-carbon bond. This reaction is known as a nucleophilic substitution reaction.
Biochemical and Physiological Effects
1-[(tert-butoxy)carbonyl]-1-azaspiro[3.4]octane-2-carboxylic acid has no known biochemical or physiological effects. It is not known to be toxic to humans or animals, and it is not known to have any effects on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(tert-butoxy)carbonyl]-1-azaspiro[3.4]octane-2-carboxylic acid has several advantages for use in laboratory experiments. It is a stable compound that is not easily degraded, and it is soluble in a variety of organic solvents. Furthermore, it is relatively inexpensive and readily available. However, 1-[(tert-butoxy)carbonyl]-1-azaspiro[3.4]octane-2-carboxylic acid has some limitations. It is not soluble in water, and it can react with some nucleophiles, such as amines and alcohols, at room temperature.
Zukünftige Richtungen
There are several potential future directions for research involving 1-[(tert-butoxy)carbonyl]-1-azaspiro[3.4]octane-2-carboxylic acid. It could be used to synthesize novel spirocyclic compounds, such as spirocyclic amines and spirocyclic ketones. It could also be used as a catalyst in organic reactions, such as the formation of carbon-carbon bonds. Furthermore, 1-[(tert-butoxy)carbonyl]-1-azaspiro[3.4]octane-2-carboxylic acid could be used in the synthesis of peptides, such as cyclic peptides and β-turn peptides. Finally, 1-[(tert-butoxy)carbonyl]-1-azaspiro[3.4]octane-2-carboxylic acid could be used to synthesize complex heterocyclic compounds, such as spirooxindoles and spirocyclic ethers.
Synthesemethoden
1-[(tert-butoxy)carbonyl]-1-azaspiro[3.4]octane-2-carboxylic acid is synthesized by the reaction of tert-butyl bromoacetate with an amine, such as aniline, in the presence of a base, such as sodium hydroxide. The reaction is carried out in an aprotic solvent, such as THF, at room temperature. The reaction produces a mixture of 1-[(tert-butoxy)carbonyl]-1-azaspiro[3.4]octane-2-carboxylic acid and the corresponding tert-butyl ester. The tert-butyl ester can be removed by chromatography, and the 1-[(tert-butoxy)carbonyl]-1-azaspiro[3.4]octane-2-carboxylic acid can be isolated as a colorless solid.
Eigenschaften
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[3.4]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9(10(15)16)8-13(14)6-4-5-7-13/h9H,4-8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRSEBAFTXQSTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC12CCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(4-bromophenyl)-1-azaspiro[3.3]heptan-2-one, Mixture of diastereomers](/img/structure/B6609573.png)
![rac-(1s,3s)-3-(2-chlorophenyl)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B6609588.png)

![rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B6609598.png)
![5-[(tert-butoxy)carbonyl]-1-oxo-octahydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B6609600.png)
![3-ethyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B6609605.png)

![2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-2-methylpropanoic acid](/img/structure/B6609623.png)
![6-methoxyspiro[3.3]heptan-1-one](/img/structure/B6609630.png)

![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate](/img/structure/B6609652.png)